

# A Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 vs. Telaglenastat

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer metabolism-targeted therapies, the inhibition of glutaminase 1 (GLS1) has emerged as a promising strategy to exploit the glutamine addiction of various tumors. Two notable small molecule inhibitors at the forefront of clinical development are IPN60090 (also known as IACS-6274) and telaglenastat (CB-839). This guide provides an objective comparison of their efficacy, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

## **Executive Summary**

Both **IPN60090** and telaglenastat are potent, orally bioavailable, allosteric inhibitors of GLS1.[1] [2] Preclinical data demonstrate their ability to inhibit glutaminase activity, reduce cancer cell proliferation, and impede tumor growth in various models.[3][4][5] Telaglenastat has a more extensive clinical trial history with data available from combination therapies in renal cell carcinoma (RCC) and other solid tumors.[6][7] **IPN60090**, a newer entrant, has been engineered for optimized physicochemical and pharmacokinetic properties, suggesting the potential for high, sustained exposures in a clinical setting.[3][8] While direct head-to-head clinical trials are not yet available, this guide collates existing data to facilitate a comprehensive comparison for research and development purposes.



# Mechanism of Action: Targeting a Key Metabolic Vulnerability

Cancer cells often exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for energy production, biosynthesis of macromolecules, and maintenance of redox balance.[3][4] Glutaminase 1 (GLS1) catalyzes the first and rate-limiting step in glutaminolysis, the conversion of glutamine to glutamate.[1] By inhibiting GLS1, both IPN60090 and telaglenastat disrupt these critical cellular processes, leading to cell growth arrest and apoptosis in glutamine-dependent tumors.[3][5]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of glutaminolysis and the inhibitory action of **IPN60090** and telaglenastat on GLS1.

# **Preclinical Efficacy: A Comparative Overview**



Direct comparative studies are limited; however, data from independent publications provide insights into the preclinical potency of both inhibitors.

## **In Vitro Potency**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for both compounds against GLS1 enzymatic activity and cancer cell proliferation.

Table 1: GLS1 Enzymatic Inhibition

| Compound      | Target                   | IC50 (nM) | Reference |
|---------------|--------------------------|-----------|-----------|
| IPN60090      | Recombinant Human<br>GAC | 8         | [3]       |
| Telaglenastat | Recombinant Human<br>GAC | 24        | [9]       |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound      | Cell Line | Cancer Type                      | IC50 (nM)     | Reference |
|---------------|-----------|----------------------------------|---------------|-----------|
| IPN60090      | A549      | Non-Small Cell<br>Lung Cancer    | Not specified | [3]       |
| Telaglenastat | A549      | Non-Small Cell<br>Lung Cancer    | 26            | [10]      |
| Telaglenastat | HCC-1806  | Triple-Negative<br>Breast Cancer | 100           | [10]      |
| Telaglenastat | Caki-1    | Renal Cell<br>Carcinoma          | 40            | [10]      |

Note: Experimental conditions, such as assay format and incubation times, may vary between studies, impacting direct comparability of IC50 values.



## **In Vivo Efficacy**

Both **IPN60090** and telaglenastat have demonstrated anti-tumor activity in xenograft models of various cancers.

Table 3: In Vivo Tumor Growth Inhibition

| Compound      | Cancer Model            | Dosing                     | Tumor Growth<br>Inhibition (TGI)            | Reference |
|---------------|-------------------------|----------------------------|---------------------------------------------|-----------|
| IPN60090      | H460 NSCLC<br>Xenograft | 10, 50, 250<br>mg/kg, oral | Dose-dependent<br>target<br>engagement      | [3]       |
| Telaglenastat | TNBC Xenograft          | 200 mg/kg, p.o.            | 61%                                         | [9]       |
| Telaglenastat | JIMT-1 Xenograft        | 200 mg/kg, p.o.            | 54%                                         | [9]       |
| Telaglenastat | Caki-1 RCC<br>Xenograft | Not specified              | Significant<br>reduction in<br>tumor growth | [4]       |

# **Clinical Development and Efficacy**

Telaglenastat has progressed further in clinical trials, with several Phase I and II studies completed, particularly in combination with other anti-cancer agents.[6][11]

A Phase II study (ENTRATA) of telaglenastat in combination with everolimus in heavily pretreated metastatic renal cell carcinoma (mRCC) patients showed a trend towards improved progression-free survival (PFS) compared to everolimus alone (median PFS 3.8 vs 1.9 months).[6][7] However, in the Phase III CANTATA trial, the addition of telaglenastat to cabozantinib did not significantly improve PFS in patients with advanced RCC.

**IPN60090** is currently in Phase I clinical trials for advanced solid tumors, with a focus on biomarker-selected patient populations, such as those with KEAP1/NFE2L2 mutations or low ASNS expression.[12][13] Early results from the first-in-human trial of **IPN60090** (IACS-6274) demonstrated that the drug was well-tolerated and showed preliminary signs of anti-tumor activity in molecularly selected patients.[12]





# **Experimental Protocols**

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this comparison.

## **Glutaminase Activity Assay**

This assay quantifies the enzymatic activity of GLS1 and is crucial for determining the IC50 of inhibitors.





Click to download full resolution via product page

**Figure 2:** General workflow for a coupled enzymatic glutaminase activity assay.

#### Protocol:

• Reagent Preparation: Recombinant human GLS1 (GAC isoform) is diluted in assay buffer. A coupled enzyme system, typically using glutamate dehydrogenase (GDH) and NAD+, is



prepared to link glutamate production to a measurable signal (NADH formation).

- Inhibitor Incubation: A dilution series of the test compound (IPN60090 or telaglenastat) is prepared. The inhibitor is pre-incubated with GLS1 for a defined period to allow for binding.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, glutamine.
- Signal Detection: The rate of NADH production is measured kinetically using a microplate reader (fluorescence at Ex/Em = 340/460 nm or absorbance at 340 nm).
- Data Analysis: The percentage of GLS1 inhibition is calculated relative to a vehicle control.
  IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[10]

## **Cell Proliferation (MTT) Assay**

The MTT assay is a colorimetric method used to assess cell viability and the anti-proliferative effects of the inhibitors.

#### Protocol:

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of IPN60090 or telaglenastat for a specified duration (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[14][15]
- Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[16][17]
- Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.



Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

### **In Vivo Tumor Growth Inhibition Study**

Xenograft models are employed to evaluate the anti-tumor efficacy of the compounds in a living organism.



Click to download full resolution via product page

**Figure 3:** A typical workflow for an in vivo tumor growth inhibition study using xenograft models.



#### Protocol:

- Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into different treatment groups (vehicle control, IPN60090, and/or telaglenastat at various doses).[18]
- Drug Administration: The compounds are administered orally according to a predetermined schedule (e.g., once or twice daily).
- Monitoring: Tumor volume (measured with calipers) and mouse body weight are monitored regularly throughout the study.[18]
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a predefined size. Tumors are excised, weighed, and may be used for further pharmacodynamic analysis. Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle control group.

## Conclusion

Both **IPN60090** and telaglenastat are promising GLS1 inhibitors with demonstrated preclinical efficacy. Telaglenastat has a more mature clinical profile, having been evaluated in later-stage trials, albeit with mixed results in combination therapies. **IPN60090**, with its optimized pharmacokinetic properties, presents a potentially more robust candidate for achieving high and sustained target inhibition in patients. The ongoing clinical evaluation of **IPN60090**, particularly in biomarker-selected populations, will be critical in defining its therapeutic potential. For researchers, the choice between these inhibitors for preclinical studies may depend on the specific cancer model, the desired pharmacokinetic profile, and the availability of the compounds. This guide provides a foundational comparison to aid in these decisions and to contextualize future data as it emerges from ongoing clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. m.youtube.com [m.youtube.com]
- 2. Deciphering the landscape of allosteric glutaminase 1 inhibitors as anticancer agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 11. chondrex.com [chondrex.com]
- 12. ascopubs.org [ascopubs.org]
- 13. delta.larvol.com [delta.larvol.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific JP [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Glutaminase Inhibitors: IPN60090 vs. Telaglenastat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574300#comparing-the-efficacy-of-ipn60090-and-telaglenastat]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com